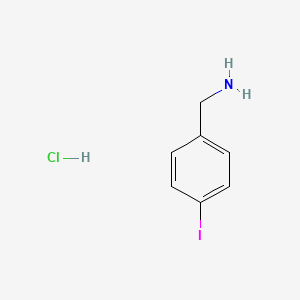

4-Iodobenzylamine hydrochloride

Descripción

Significance in Contemporary Chemical Research

The contemporary relevance of 4-iodobenzylamine (B181653) hydrochloride stems from its utility as a precursor in the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and the dye industry. fishersci.ca The presence of the amino group and the reactive carbon-iodine bond allows for a variety of chemical modifications, making it a valuable tool for synthetic chemists.

One of the well-documented applications of 4-iodobenzylamine hydrochloride is in the preparation of cyclic amides. For instance, it can be reacted with methyl 4-bromomethyl-3-methoxycarbonylcinnamate in the presence of triethylamine (B128534) to form complex heterocyclic structures. fishersci.ca Furthermore, its derivatives have been explored for their biological activities. Research into N-substituted benzamides derived from related iodinated anilines has shown potential for the development of new antitumor agents. While direct studies on this compound in this specific context are not extensively detailed in the provided results, the synthesis of iodinated phenyl benzamides with potential antimicrobial properties highlights the broader interest in this class of compounds.

A significant area of application for iodinated compounds like 4-iodobenzylamine is in the development of radiopharmaceuticals. The iodine atom can be replaced with a radioactive isotope of iodine (such as ¹²³I or ¹²⁵I), enabling the resulting molecule to be used as a tracer in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT). While a 1982 study focused on iodine-125 (B85253) labeled benzylamines for brain imaging, the fundamental principle of using such precursors for creating radiolabeled molecules remains a cornerstone of modern radiopharmaceutical development. nih.gov The ability to track the distribution of these molecules in the body is crucial for diagnosing and monitoring various diseases.

A modern synthesis of the free base, 4-iodobenzylamine, was reported in a 2023 article in Science China Chemistry. The method involves the hydroboration of 4-iodobenzamide (B1293542) using a europium-based catalyst, followed by treatment with hydrochloric acid in ether to yield the hydrochloride salt. This recent publication underscores the continued interest in developing efficient synthetic routes to this important chemical intermediate. chemicalbook.com

Historical Context of Related Iodinated Amines in Research

The use of iodinated amines in chemical research has a history that predates the specific applications of this compound. The introduction of iodine into aromatic rings has long been a fundamental transformation in organic synthesis. Early research in the 20th century focused on developing methods for the iodination of aromatic compounds, including amines. A notable publication in the Journal of the American Chemical Society in 1941 by Militzer, Smith, and Evans described the nuclear iodination of aromatic amines, providing a foundational understanding of the reactivity of these compounds. acs.orgacs.org

The development of methods for synthesizing iodinated organic compounds was crucial for exploring their properties and potential applications. Early techniques often involved direct iodination using molecular iodine, sometimes in the presence of an oxidizing agent or a catalyst. researchgate.netnih.gov The formation of iodinated compounds was also observed in environmental studies, such as the oxidation of iodide-containing waters with manganese dioxide, leading to the formation of iodinated organic molecules. researchgate.netnih.gov

The Hammett equation, developed by Louis Plack Hammett in 1937, provided a theoretical framework for understanding the electronic effects of substituents, including iodine, on the reactivity of aromatic compounds. This theoretical underpinning was instrumental in predicting the behavior of iodinated amines in various chemical reactions. wikipedia.org

Structure

2D Structure

Propiedades

IUPAC Name |

(4-iodophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJMURRFWZREHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584425 | |

| Record name | 1-(4-Iodophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59528-27-7 | |

| Record name | 1-(4-Iodophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-iodophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Iodobenzylamine Hydrochloride

Precursor-Based Synthetic Routes

Precursor-based syntheses of 4-iodobenzylamine (B181653) hydrochloride rely on the chemical modification of molecules that already contain the foundational 4-iodobenzyl skeleton. These methods are often multi-step processes involving classical organic reactions.

Synthesis from 4-Iodobenzoic Acid

A common and logical starting point for the synthesis of 4-iodobenzylamine is 4-iodobenzoic acid. This route typically involves a two-step sequence: the conversion of the carboxylic acid to the corresponding amide, followed by the reduction of the amide to the target amine.

The first step, the formation of 4-iodobenzamide (B1293542), can be accomplished using standard amidation procedures. This often involves activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by a reaction with ammonia (B1221849).

The subsequent reduction of 4-iodobenzamide to 4-iodobenzylamine is a critical step. A variety of reducing agents can be employed for this transformation. A notable method involves the hydroboration of the amide. For instance, a procedure utilizing a europium-based catalyst (Eu16) and pinacolborane (HBpin) in toluene (B28343) at elevated temperatures has been reported to be effective. wikipedia.org The reaction proceeds under an inert atmosphere, and upon completion, the resulting amine is treated with hydrochloric acid (in a solvent like diethyl ether) to precipitate the desired 4-iodobenzylamine hydrochloride salt. wikipedia.org

Synthesis from 4-Iodobenzonitrile (B145841) via Hydroboration

Another important precursor for the synthesis of 4-iodobenzylamine is 4-iodobenzonitrile. The cyano group of the nitrile can be directly reduced to an aminomethyl group. Hydroboration is a powerful technique for this transformation, offering good yields and functional group tolerance.

The hydroboration of 4-iodobenzonitrile can be carried out using various borane (B79455) reagents. Borane-dimethyl sulfide (B99878) complex (H₃B·SMe₂) is a commonly used reagent for this purpose. The reaction typically proceeds by the addition of the borane to the nitrile, followed by a workup step to hydrolyze the intermediate and liberate the primary amine. The resulting 4-iodobenzylamine is then converted to its hydrochloride salt by treatment with hydrochloric acid. This method is advantageous as it is a direct conversion of the nitrile to the amine.

Synthesis from Substituted Benzyl (B1604629) Bromides via Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, effectively avoiding the over-alkylation issues often encountered with direct amination. alfa-chemistry.comsynarchive.comresearchgate.net In the context of 4-iodobenzylamine synthesis, the starting material would be 4-iodobenzyl bromide.

The synthesis begins with the N-alkylation of potassium phthalimide (B116566) with 4-iodobenzyl bromide. The phthalimide anion acts as a surrogate for the ammonia anion, attacking the benzylic carbon of 4-iodobenzyl bromide in an Sₙ2 reaction to form N-(4-iodobenzyl)phthalimide.

The subsequent step involves the cleavage of the N-(4-iodobenzyl)phthalimide to release the primary amine. This is most commonly achieved by hydrazinolysis, where the compound is refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol. alfa-chemistry.com This process, known as the Ing-Manske procedure, results in the formation of the stable phthalhydrazide (B32825) precipitate and the desired 4-iodobenzylamine. alfa-chemistry.com The free amine is then isolated and can be converted to the hydrochloride salt.

Alkylation of Amines with 4-Iodobenzyl Chloride Derivatives

While direct alkylation of ammonia with alkyl halides is often problematic due to the formation of mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, more controlled methods exist. youtube.com The Delépine reaction offers a more selective route to primary amines from reactive alkyl halides like 4-iodobenzyl chloride. wikipedia.orgalfa-chemistry.comsynarchive.comorganic-chemistry.org

This reaction utilizes hexamethylenetetramine (urotropine) as the amine source. alfa-chemistry.comorganic-chemistry.org In the first step, 4-iodobenzyl chloride reacts with hexamethylenetetramine in a solvent such as chloroform (B151607) to form a quaternary ammonium salt. wikipedia.orgorganic-chemistry.org This salt precipitates from the reaction mixture and can be isolated.

The second step involves the hydrolysis of this quaternary ammonium salt under acidic conditions, typically by refluxing with ethanolic hydrochloric acid. wikipedia.orgalfa-chemistry.com This process cleaves the hexamethylenetetramine structure, liberating the primary amine as its hydrochloride salt, this compound, along with formaldehyde (B43269) and ammonium chloride as byproducts. wikipedia.org The Delépine reaction is advantageous due to its selectivity for the primary amine and the use of readily available reagents. wikipedia.org

Catalytic Approaches in this compound Synthesis

Catalytic methods offer more efficient and atom-economical alternatives to stoichiometric reactions. In the synthesis of this compound, catalytic approaches are particularly relevant for the reduction of nitriles.

Borane-Catalyzed Nitrile Hydroboration

The reduction of nitriles to primary amines can be achieved catalytically using borane reagents. This approach is highly relevant to the synthesis of 4-iodobenzylamine from 4-iodobenzonitrile. Research has demonstrated that simple, commercially available borane adducts, such as borane-dimethyl sulfide (H₃B·SMe₂), can effectively catalyze the hydroboration of a wide range of nitriles, including those with halo-substituents.

The catalytic cycle is proposed to proceed through a B-N/B-H transborylation mechanism. Good yields, ranging from 48% to 95%, and excellent chemoselectivity for various functional groups like esters, nitro groups, and sulfones have been reported. chemicalbook.com The reaction is typically carried out using a catalytic amount of the borane adduct and a stoichiometric amount of a turnover reagent like pinacolborane (HBpin). chemicalbook.com The reaction conditions generally involve heating the mixture under an inert atmosphere. chemicalbook.com The resulting amine is then isolated as its hydrochloride salt.

Table 1: Research Findings on Borane-Catalyzed Hydroboration of Substituted Benzonitriles

| Entry | Substrate | Catalyst (mol%) | Turnover Reagent (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzonitrile | H₃B·SMe₂ (10) | HBpin (3.5) | 60 | 18 | 92 |

| 2 | 2-Chlorobenzonitrile | H₃B·SMe₂ (10) | HBpin (3.5) | 80 | 18 | 65 |

| 3 | 3-Bromobenzonitrile | H₃B·SMe₂ (10) | HBpin (3.5) | 60 | 18 | 75 |

| 4 | 4-Fluorobenzonitrile | H₃B·SMe₂ (10) | HBpin (3.5) | 60 | 18 | 74 |

| 5 | 4-(Trifluoromethyl)benzonitrile | H₃B·SMe₂ (10) | HBpin (3.5) | 60 | 18 | 95 |

Data adapted from a study on borane-catalyzed nitrile hydroboration, demonstrating the tolerance for various halogen substituents and electron-withdrawing groups on the aromatic ring. This suggests that 4-iodobenzonitrile would be a viable substrate under similar conditions. chemicalbook.com

Other Catalytic Systems in Amine Synthesis

Beyond mainstream catalytic approaches, a diverse range of other catalytic systems has been developed for the synthesis of amines, some of which are applicable to the preparation of 4-iodobenzylamine. These systems often employ different transition metals or novel catalytic strategies to achieve C-N bond formation.

Copper-catalyzed amination reactions, for instance, represent a powerful and cost-effective alternative to palladium-based systems for coupling aryl halides with amines. researchgate.netacs.org A mild and efficient method for the copper-catalyzed amination of aryl iodides utilizes copper iodide (CuI) as the catalyst in conjunction with ethylene (B1197577) glycol as a ligand in 2-propanol. acs.org This system is notable for its operational simplicity and its tolerance to a variety of functional groups on the aryl iodide, which is particularly relevant for the synthesis of a molecule like 4-iodobenzylamine. acs.org Furthermore, these reactions can often be performed in an air atmosphere without a significant decrease in yield. acs.org Research has also demonstrated the use of poly(4-vinylpyridine)-supported copper iodide nanoparticles as a recyclable catalyst for the amination of aryl halides with aqueous ammonia, offering a greener alternative. researchgate.net

Rhodium-catalyzed hydroamination presents another atom-economical route for amine synthesis. acs.org For example, cationic rhodium complexes have been effectively used for the hydroamination of vinylarenes with aromatic amines, facilitated by an acid co-catalyst, to produce secondary phenethylamine (B48288) products. organic-chemistry.org While this specific reaction produces a different substitution pattern, the underlying principle of transition metal-catalyzed hydroamination is a key strategy in modern amine synthesis. acs.org

Lanthanide-based catalysts have also emerged in amine synthesis. A notable example is the use of a polynuclear europium (Eu) cluster as a catalyst for the hydroboration of amides. chemicalbook.com In a specific application, 4-iodobenzamide was reduced to 4-iodobenzylamine using this europium catalyst with pinacolborane as the reducing agent. The reaction proceeds in toluene at 110 °C, and the resulting amine is isolated as its ammonium salt, which can then be converted to the hydrochloride salt. chemicalbook.com

The table below summarizes various catalytic systems that can be employed in the synthesis of benzylamines, highlighting the diversity of metals and reaction types.

| Catalytic System | Reaction Type | Key Features | Potential Relevance to 4-Iodobenzylamine |

|---|---|---|---|

| CuI / Ethylene Glycol | Aryl Amination | Mild conditions, air-tolerant, effective for aryl iodides. acs.org | Direct amination of a 4-iodobenzyl precursor. |

| Pd(OAc)₂ / Biaryl Monophosphine Ligands | Aryl Amination | Effective for a range of heteroaryl and aryl halides. acs.org | Coupling of an amine source with a 4-iodobenzyl halide. |

| Europium Cluster (Eu16) / HBpin | Amide Reduction | Catalytic reduction of amides to amines. chemicalbook.com | Reduction of 4-iodobenzamide. |

| Rh-catalyzed Hydroamination | Hydroamination | Atom-economical addition of amines to alkenes. acs.org | Applicable to precursors with a vinyl group. |

| CoCl₂ / NaBH₄ | Reductive Amination | Uses H₂ and aqueous ammonia; mild conditions. organic-chemistry.org | Reductive amination of 4-iodobenzaldehyde. |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing costs and reaction time. nih.gov This process involves systematically varying parameters such as the catalyst, solvent, base, temperature, and reactant concentrations. nih.govbeilstein-journals.org The synthesis of this compound is no exception, where careful optimization can significantly impact the efficiency of the chosen synthetic route.

For catalytic reactions, such as the copper-catalyzed amination of an aryl iodide, the choice of ligand, base, and solvent is paramount. acs.org In one study, the amination of various aryl iodides was optimized using CuI as the catalyst. The results showed that the combination of ethylene glycol as a ligand and potassium hydroxide (B78521) (KOH) as the base in 2-propanol at 80 °C provided excellent yields for the coupling of benzylamine (B48309) with aryl iodides. acs.org The choice of base and its concentration can influence the rate of reaction and the formation of byproducts. Similarly, the solvent can affect the solubility of the reactants and catalyst, thereby influencing the reaction kinetics.

In reductive amination processes, key parameters to optimize include the choice of reducing agent, the catalyst (if applicable), the solvent, and the pH of the reaction medium. For instance, in the catalytic reductive amination of aldehydes with nitro compounds, both noble and non-noble metal catalysts have been used, and their efficiency can be highly dependent on the specific substrate and reaction conditions. nih.govnih.gov

Modern approaches to reaction optimization often employ high-throughput experimentation (HTE) and machine learning algorithms. semanticscholar.orgbeilstein-journals.org These technologies allow for the rapid screening of a large number of reaction conditions in parallel, generating vast datasets that can be used to build predictive models. beilstein-journals.org These models can then guide the selection of optimal conditions with fewer experimental iterations, accelerating the development of robust and efficient synthetic processes. nih.govsemanticscholar.org

The following data table illustrates the effect of varying reaction parameters on the yield of a representative copper-catalyzed amination reaction, based on findings for the coupling of benzylamine with various aryl iodides. This demonstrates the principles of optimization that would be applied to the synthesis of 4-iodobenzylamine.

| Parameter Varied | Condition A | Yield A (%) | Condition B | Yield B (%) | Observation |

|---|---|---|---|---|---|

| Catalyst Loading (CuI) | 1 mol % | 94 | 10 mol % | 95 | Lower catalyst loading is highly effective, making the process more cost-efficient. acs.org |

| Atmosphere | Nitrogen | 96 | Air | 94 | The reaction is relatively insensitive to air, simplifying the experimental setup. acs.org |

| Solvent | 2-Propanol | 94 | n-Butanol | 85 | 2-Propanol was found to be a superior solvent for this specific transformation. acs.org |

| Base | KOH | 94 | K₃PO₄ | < 85 | The choice of base significantly impacts the reaction yield. acs.org |

Data is illustrative for the copper-catalyzed amination of iodobenzene (B50100) with benzylamine and serves to demonstrate optimization principles. acs.org

Applications of 4 Iodobenzylamine Hydrochloride in Organic Synthesis

Building Block in Complex Organic Molecule Synthesis

4-Iodobenzylamine (B181653) hydrochloride serves as a fundamental starting material for constructing more complex molecular architectures. The aromatic iodine atom is particularly useful as it can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of diverse functional groups at the 4-position of the benzylamine (B48309) scaffold. Simultaneously, the primary amine group can be readily acylated, alkylated, or used in reductive amination to build larger structures. This dual reactivity enables chemists to elaborate the molecule in multiple directions, making it a key component in the synthesis of targeted compounds in medicinal and materials chemistry.

Intermediate in Pharmaceutical Synthesis

The compound is a frequently cited intermediate in the development of pharmaceutically active molecules due to the prevalence of the substituted benzylamine motif in drug discovery.

A documented application of 4-Iodobenzylamine hydrochloride is in the synthesis of specific cyclic amides. nih.govnih.gov In one established procedure, it is reacted with methyl 4-(bromomethyl)-3-(methoxycarbonyl)cinnamate in the presence of a base, such as triethylamine (B128534). nih.govnih.gov In this reaction, the primary amine of the 4-Iodobenzylamine attacks the electrophilic bromomethyl group, leading to an N-alkylation, which is followed by an intramolecular cyclization to form the target cyclic amide structure. This reaction highlights its utility as a nucleophilic amine source for constructing heterocyclic systems. nih.govnih.gov

| Reactants | Reagents | Product Class |

| This compound, Methyl 4-(bromomethyl)-3-(methoxycarbonyl)cinnamate | Triethylamine | Cyclic Amide |

While specific literature directly detailing the synthesis of N-(4-sulfamoylphenyl)thiourea-based GPR55 agonists from this compound is not prominent, the general synthesis of thiourea (B124793) derivatives from primary amines is a well-established chemical transformation. nih.govbeilstein-journals.org Typically, a primary amine is reacted with an appropriate isothiocyanate to form the thiourea linkage. nih.gov Alternatively, primary amines can be converted into thioureas through reaction with reagents like thiophosgene (B130339) or by using a combination of carbon disulfide and a coupling agent. Given that this compound provides a primary amine, it can, in principle, serve as the precursor for a variety of substituted thioureas, which are a class of compounds investigated for a wide range of biological activities, including as GPR55 agonists. dntb.gov.ua

This compound is an important precursor for synthesizing specific adenosine (B11128) receptor ligands. The N6-position of the adenosine scaffold is a critical site for modification to achieve desired affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). The synthesis of N6-substituted adenosine derivatives often involves the reaction of a 6-chloropurine (B14466) riboside with a primary amine. researchgate.netnih.gov In this context, 4-iodobenzylamine (derived from its hydrochloride salt) is used to introduce the 4-iodobenzyl group onto the N6-position of the purine (B94841) ring system. mdpi.com The resulting N6-(4-iodobenzyl)adenosine derivatives have been studied for their potential as selective antagonists for human A₃ adenosine receptors, which are targets for treating inflammation and glaucoma. mdpi.com

| Starting Material | Reagent | Product Class |

| 6-Chloropurine riboside derivative | 4-Iodobenzylamine | N6-Substituted Adenosine Derivative |

This compound is itself a (4-Iodophenyl)methanamine derivative, but it also serves as a versatile starting point for creating a library of related analogs for structure-activity relationship (SAR) studies. researchgate.net The iodine atom provides a chemical handle for modification via cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups. The amine function can be derivatized to form a wide range of amides, sulfonamides, or secondary and tertiary amines. For example, a related analog, 4-amino-3-iodobenzylamine, can be synthesized through the reduction of the corresponding benzonitrile, demonstrating a strategy to add further substituents to the aromatic ring. nih.gov These modifications allow for systematic exploration of the chemical space around the core structure to optimize biological activity for a specific target. researchgate.net

Utilization in Agrochemical Research

Beyond pharmaceuticals, this compound is noted for its application in the agrochemical industry. nih.govnih.gov Building blocks containing halogenated aromatic rings are common in the design of modern pesticides, including herbicides, insecticides, and fungicides. dntb.gov.uaresearchgate.netmdpi.com The specific structural features of this compound can be incorporated into larger molecules to modulate their biological activity, selectivity, and environmental persistence. While detailed public research on specific commercial agrochemicals derived from this exact compound is limited, its utility lies in its capacity as a versatile intermediate for creating novel active ingredients during the discovery and development phase of new crop protection agents. researchgate.net

Application in Dye Synthesis and Related Materials

This compound serves as a versatile precursor in the synthesis of certain types of dyes and functional chromophores. Its utility in this field is primarily associated with its reactive amine group, which can readily participate in diazotization and condensation reactions to form larger conjugated systems responsible for color. The presence of the iodine atom also offers a site for further molecular elaboration through various coupling reactions, allowing for the fine-tuning of the dye's properties.

One notable application is in the synthesis of azo-Schiff base ligands. These molecules incorporate both the azo (-N=N-) and the azomethine (-CH=N-) groups, which are well-known chromophores. The synthesis typically involves a two-step process. First, the primary amine group of a compound like para-aminobenzylamine, a close structural relative of 4-iodobenzylamine, is converted into a diazonium salt. researchgate.net This is achieved by treating the amine with a mixture of sodium nitrite (B80452) and a strong acid, such as hydrochloric acid, at low temperatures (0-5°C). researchgate.net

The resulting diazonium salt is a highly reactive species that can then be coupled with an electron-rich aromatic compound, such as a derivative of imidazole (B134444), in an alkaline solution to form an azo dye. researchgate.net Subsequently, the remaining functionality can be reacted with a substituted benzaldehyde, for instance, 5-chloro-2-hydroxy benzaldehyde, in the presence of an acid catalyst to form the Schiff base linkage. researchgate.net This condensation reaction extends the conjugated system of the molecule, influencing its color and electronic properties. The final azo-Schiff base ligand can then be used to form complexes with various metal ions. researchgate.net The coordination of the metal can lead to significant changes in the absorption spectrum, resulting in a range of colors.

The synthesis of such dyes is a multi-step process that requires careful control of reaction conditions. The general procedure for the formation of an azo-Schiff base ligand starting from a substituted benzylamine is outlined below:

Diazotization: The primary aromatic amine is dissolved in an acidic solution and cooled. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. researchgate.net

Azo Coupling: The freshly prepared diazonium salt solution is added to a solution of a suitable coupling component (e.g., an imidazole derivative) under alkaline conditions to yield the azo compound. researchgate.net

Schiff Base Condensation: The purified azo dye is then reacted with an appropriate aldehyde in a suitable solvent, often with catalytic amounts of acid, and heated under reflux to form the final azo-Schiff base dye. researchgate.net

The characterization of the resulting dyes involves various spectroscopic techniques to confirm their structure and purity.

| Parameter | Typical Data |

| Yield | 80% impactfactor.org |

| Melting Point | 129-131°C impactfactor.org |

| Key IR Absorptions (cm⁻¹) | ~1600 (C=N, azomethine) |

| UV-Vis λmax (nm) | Varies with solvent and pH |

The data in this table is representative of a typical azo-Schiff base synthesis and is for illustrative purposes. impactfactor.org

While direct and extensive research on the use of this compound specifically in large-scale commercial dye production is not widely published, its role as a building block in the laboratory-scale synthesis of novel chromophores and functional materials is evident in the scientific literature. nih.govcuni.cz The principles of its reactivity are well-established within the field of organic synthesis, making it a valuable tool for researchers exploring new dye structures and materials with specific optical properties.

Role of 4 Iodobenzylamine Hydrochloride in Medicinal Chemistry and Biological Sciences

Development of Targeted Drug Delivery Systems

The unique properties of 4-Iodobenzylamine (B181653) hydrochloride make it a valuable reagent in the creation of targeted drug delivery and imaging systems. The iodine atom, being electron-dense, can serve as a contrast agent for X-ray-based imaging techniques. Researchers have utilized this compound as a source of iodine to label macromolecular carriers, thereby creating systems for tracking cells and enhancing image contrast.

One notable application involves the labeling of bovine serum albumin (BSA) with iodine derived from 4-Iodobenzylamine hydrochloride (4IH). uni-hamburg.de This strategy aims to overcome the limitations of traditional small-molecule iodinated contrast agents, such as rapid renal clearance and potential toxicity at high doses. uni-hamburg.de By attaching iodine to a carrier like BSA, the resulting conjugate (BSA-I) exhibits improved cellular internalization and retention compared to the commercial contrast agent iohexol (B1672079). uni-hamburg.de In one study, BSA-I demonstrated an order of magnitude higher cellular iodine uptake than iohexol and significantly lower efflux from cells over a 72-hour period. uni-hamburg.de This indicates that BSA can be an efficient and safe carrier for delivering iodine into cells, which is a crucial step for developing new, high-quality X-ray contrast agents. uni-hamburg.de

| Carrier System | Iodine Source | Labeling Efficiency | Cellular Internalization (Compared to Iohexol) | Reference |

| Bovine Serum Albumin (BSA-I) | This compound | ~4 iodine atoms per BSA molecule | Order of magnitude higher | uni-hamburg.de |

| Dextran (Dex-I) | This compound | Lower than BSA-I | Not specified | uni-hamburg.de |

| PMA-coated AuNPs (PMA-Au-I) | This compound | Lower than AgI NP, Dex-I, and BSA-I | Not specified | uni-hamburg.de |

| Iodine-doped AgI NPs | This compound | Lower than Dex-I and BSA-I | Not specified | uni-hamburg.de |

| Iohexol | Commercial contrast agent | N/A | Baseline | uni-hamburg.de |

This table summarizes the comparative efficiency of different carrier systems labeled with iodine, highlighting the superior performance of the BSA-based system.

Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomolecules, is a cornerstone of modern biotechnology. This compound's primary amine group makes it an ideal candidate for covalent attachment to various biological and non-biological structures through well-established chemical reactions.

The most common bioconjugation strategy involving this compound is the formation of a stable amide bond. The primary amine of the molecule readily reacts with carboxylic acid groups on biomolecules, such as proteins or fatty acids, in the presence of coupling agents. This reaction is widely used to synthesize complex derivatives for various biological investigations.

Standard peptide coupling protocols are often employed for this purpose. For instance, the conjugation of this compound to a protected glutamic acid derivative (Boc-Glu(OMe)-OH) has been achieved using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt), and Diisopropylethylamine (DIPEA) in Dichloromethane (DCM). google.com In a different application, researchers have coupled it to non-esterified fatty acids using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and DIPEA in Dimethylformamide (DMF). qut.edu.au These methods provide a robust and versatile means of incorporating the iodobenzyl moiety into target structures.

| Coupling Reagent(s) | Base | Reactants | Application | Reference |

| EDCI, HOBt | DIPEA | Boc-Glu(OMe)-OH | Synthesis of carbonic anhydrase IX inhibitors | google.com |

| HATU | DIPEA | Non-esterified fatty acids | Derivatization for mass spectrometry analysis | qut.edu.au |

| Isobutyl chloroformate (IBCF) | 4-methylmorpholine (NMM) | Carboxylic acid | General synthesis of N-Benzylamide derivatives | google.com |

This table presents various reagent combinations used for the amide coupling of this compound.

While direct conjugation to gold nanoclusters is not extensively detailed in the available literature, the principles of attaching this compound to nanostructures for imaging applications are well-demonstrated. A notable example is its conjugation to single-walled carbon nanotubes (SWCNTs) through a photocatalytic reaction. biorxiv.orgbiorxiv.org In this process, the this compound is mixed with a suspension of SWCNTs, and the reaction is initiated by excitation with a laser. biorxiv.orgbiorxiv.org This light-induced reaction creates a covalent bond, functionalizing the surface of the nanotubes with amino groups. biorxiv.orgbiorxiv.org

This method represents a mild and controllable way to modify nanostructures, preserving their intrinsic properties, such as near-infrared (NIR) fluorescence, which is crucial for bioimaging applications. biorxiv.orgbiorxiv.org The resulting amino-functionalized SWCNTs (NH2-SWCNTs) can then be further conjugated to other molecules, such as enzymes, to create sophisticated biosensors. biorxiv.orgbiorxiv.org This strategy showcases the utility of the iodo-aryl group in modern bioconjugation chemistry beyond traditional amide coupling.

| Component | Role/Condition | Reference |

| This compound | Amino-functionalizing reagent | biorxiv.orgbiorxiv.org |

| Single-Walled Carbon Nanotubes (SWCNTs) | Nanostructure scaffold | biorxiv.orgbiorxiv.org |

| 575 nm Laser | Excitation source for photocatalysis | biorxiv.orgbiorxiv.org |

| Sodium Dodecyl Sulfate (SDS) | Surfactant to suspend SWCNTs | biorxiv.orgbiorxiv.org |

This table outlines the key components and conditions for the photocatalytic conjugation of this compound to SWCNTs.

Design of Fluorescent Probes for Biological Imaging

This compound serves as a key synthetic precursor in the development of fluorescent probes and molecules used in fluorescence-based biological assays. While not fluorescent on its own, its structure can be integrated into larger, more complex molecules that exhibit fluorescence or interact with fluorescent systems.

For example, the compound is used in the synthesis of isoindolinone-based molecules designed as inhibitors for specific protein-protein interactions. ncl.ac.uk The development of such compounds often involves assays that use hydrophobic fluorescent probes to monitor protein unfolding and ligand binding. ncl.ac.uk Furthermore, derivatives of this compound have been synthesized to act as potentiators of the AMPA receptor, with their activity being assessed using fluorescence imaging plate-based readers. google.com In these systems, changes in fluorescence signal indicate the compound's effect on receptor activity. google.com These applications demonstrate the compound's role as a foundational element in creating tools for advanced biological imaging and high-throughput screening.

| Application Area | Probe/System Type | Detection Method | Role of this compound | Reference |

| Protein-Protein Interaction Inhibition | Isoindolinone-based inhibitors | Fluorescence quenching of hydrophobic probes | Core structural component of the inhibitor | ncl.ac.uk |

| Receptor Activity Modulation | AMPA receptor potentiators | Fluorescence imaging plate reader (FLIPR) | Precursor for the synthesis of the active compound | google.com |

This table illustrates the use of this compound as a building block in the creation of molecules for fluorescence-based biological assays.

Ligand Design in Receptor Binding Studies

The iodobenzyl moiety is a valuable pharmacophore in the design of ligands that bind to biological receptors and enzymes. The iodine atom can participate in halogen bonding—a specific type of non-covalent interaction—with protein residues, enhancing binding affinity and selectivity. The benzylamine (B48309) framework also provides a versatile scaffold that can be chemically modified to optimize interactions with a target's binding pocket.

While specific studies detailing the direct interaction of this compound with the urokinase-type plasminogen activator (uPA) are not prominent in the reviewed literature, its application in designing inhibitors for other enzymes provides a clear blueprint for its potential role. The principles of ligand design using this compound are broadly applicable to various enzyme classes, including serine proteases. The design of enzyme inhibitors often involves creating molecules that fit precisely into the active site. The 4-iodobenzyl group can be positioned to occupy hydrophobic pockets within the enzyme's active site, while the iodine atom can form specific halogen bonds with backbone carbonyls or other electron-donating groups, thereby anchoring the inhibitor. The amine group serves as a point of attachment for other chemical functionalities designed to interact with different regions of the active site, leading to potent and selective inhibition.

Derivatives of this compound have been successfully developed as potent inhibitors for other critical targets, demonstrating the utility of this scaffold in drug discovery.

| Target Protein/Interaction | Ligand Type | Key Finding/Application | Reference |

| MDM2-p53 Interaction | Isoindolinone-based inhibitor | Identification of potent, low nanomolar inhibitors. | ncl.ac.uk |

| Glucose Regulated Protein 94 (Grp94) | Radamide scaffold inhibitor | Development of isoform-selective inhibitors for an Hsp90 family member. | nih.gov |

| AMPA Receptor | N-methanesulfonyl-4-iodobenzylamine | Positive allosteric modulator to enhance receptor activity. | google.com |

| Various Neurological Receptors | N-Benzylamide derivatives | Tested for binding against adenosine (B11128), dopamine (B1211576), and serotonin (B10506) receptors. | google.com |

This table shows various protein targets for which ligands and inhibitors have been synthesized using this compound as a starting material.

Halogen Bonding Considerations in Ligand-Protein Interactions

Halogen bonds are non-covalent interactions that have emerged as a significant force in molecular recognition, particularly in the design of ligands for protein targets. nih.gov Analogous to a hydrogen bond, a halogen bond (XB) is a directional interaction between an electrophilic region on a halogen atom (iodine, bromine, or chlorine) and a Lewis base. nih.govnih.gov In the context of this compound, the iodine atom is the key participant in forming such bonds. The C-I bond creates an electron-deficient region, known as a σ-hole, on the iodine atom, allowing it to act as a Lewis acid and interact favorably with electron-rich atoms like oxygen, nitrogen, and sulfur found in protein residues. nih.gov

The strength of this interaction generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Consequently, the iodine in 4-iodobenzylamine makes it a potent halogen bond donor. These interactions can be crucial for enhancing both the affinity and selectivity of a ligand for its target protein. nih.gov

Detailed studies of protein-ligand complexes have identified common halogen bond acceptors in protein structures. These include the oxygen atoms of backbone carbonyl groups and the side chains of amino acids such as serine, threonine, aspartate, and glutamate. nih.gov The nitrogen atoms in the side chains of histidine, lysine, arginine, asparagine, and glutamine, as well as the sulfur in methionine and cysteine, also serve as effective Lewis bases for halogen bonding. nih.gov Research has shown that interactions between halogens and hydrogen bond donors (HBDs) can be substantially favorable, with interaction energies ranging from -2 to -14 kcal/mol, comparable to canonical hydrogen bonds. researchgate.net This highlights the significant, favorable contributions that halogen bonding can make to ligand-protein binding. researchgate.net

| Interacting Residue | Interaction Type | Example Interaction Energy (kJ/mol) |

| Glycine (Carbonyl O) | Halogen Bond (σ-hole) | More favorable with larger halogens (I > Br > Cl) nih.gov |

| Asparagine (Side Chain NH₂) | Hydrogen Bond (Halogen as acceptor) | Progressively stronger with larger halogens (I > Br > Cl) nih.gov |

| Glutamate (Side Chain O) | Electrostatic/Hydrogen Bond | -20 (with Iodine) nih.gov |

Adenosine Receptor Affinity and Efficacy Modulation

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes: A₁, A₂A, A₂B, and A₃. nih.govnih.gov These receptors are distributed throughout the body and are involved in a wide array of physiological processes, making them important targets for drug discovery. nih.gov The A₁ and A₃ subtypes typically couple to Gᵢ/ₒ proteins to inhibit adenylyl cyclase, while the A₂A and A₂B subtypes couple to Gₐs proteins to stimulate it. nih.gov

The affinity and efficacy of ligands for adenosine receptors are determined by specific molecular interactions within the orthosteric binding pocket. Key interactions often include hydrogen bonds with specific residues, such as asparagine (N6.55), and hydrophobic interactions with residues like phenylalanine (F5.29) and leucine (B10760876) (L6.51). nih.gov

While this compound itself is not a primary ligand for adenosine receptors, its structural motifs are relevant in the design of novel receptor antagonists and modulators. The iodophenyl group can be incorporated into more complex scaffolds to exploit halogen bonding opportunities within the receptor's binding site, potentially enhancing affinity and selectivity. The benzylamine portion can serve as a vector, orienting the molecule and providing a point for further chemical modification to optimize interactions. For example, in the development of novel pyrazolo[3,4-d]pyridazine-based antagonists, a 7-benzylamino group was critical for achieving high affinity for the A₁ and A₃ receptors. nih.gov Molecular modeling suggested that this group helps to properly position the ligand, while substitutions on the phenyl ring could further tune the binding characteristics.

| Compound | Target Receptor | Affinity (Kᵢ, nM) |

| Novel Antagonist (10b) | Human A₁R | 21 nih.gov |

| Novel Antagonist (10b) | Human A₃R | 55 nih.gov |

| Novel Antagonist (10b) | Human A₂BR | 1700 nih.gov |

Investigation in X-ray Fluorescence Imaging (XFI)

X-ray fluorescence imaging (XFI) is a non-invasive imaging modality that detects the characteristic X-rays emitted from elements upon excitation by an incident X-ray beam. nih.gov This technique allows for the quantitative mapping of specific elements, particularly medium and high-Z elements, within a sample. nih.gov In recent years, XFI has gained interest as a promising tool for preclinical applications, such as cell tracking and drug delivery studies, due to its high sensitivity and the ability to measure elemental uptake at the cellular level. nih.gov

Iodine Source in Labeled Carriers for Cellular Imaging

In the context of XFI, iodine is an excellent element to track due to its properties and established use in medical imaging. uni-hamburg.de A significant challenge, however, is the efficient and safe delivery of iodine into target cells. Research has explored the use of this compound as a small-molecule source of iodine for this purpose. uni-hamburg.de The strategy involves labeling various carrier molecules with this compound to facilitate cellular uptake.

Studies have investigated several types of carriers, including:

Bovine Serum Albumin (BSA): A protein that can be readily labeled and is known for its biocompatibility.

Dextran: A complex branched glucan.

Gold Nanoparticles (AuNPs): Nanomaterials that can be functionalized for targeted delivery. uni-hamburg.de

The investigation found that BSA served as a particularly safe and efficient carrier for delivering iodine (from this compound) into cells. This approach paves the way for developing new iodine-based contrast agents and for conducting high-quality XFI studies. uni-hamburg.de

Comparative Studies with Traditional Contrast Agents

Traditional iodinated contrast agents used in clinical settings, such as for computed tomography (CT), are typically small, hydrophilic, non-ionic molecules like iohexol. uni-hamburg.dewisc.edu While effective, these agents have limitations. They are administered in large quantities, which can lead to a significant burden on the kidneys and potential side effects. uni-hamburg.dewisc.edu Furthermore, their rapid excretion from the body limits the imaging time window. uni-hamburg.de

The use of this compound in a carrier-based system presents a potential improvement over these traditional methods. By labeling a carrier like BSA, the efficiency of iodine delivery into cells can be significantly enhanced. uni-hamburg.de This increased efficiency could allow for a reduction in the total iodine dose required for imaging, thereby potentially reducing the risk of side effects like contrast-induced nephropathy or hypersensitivity reactions (HSRs). uni-hamburg.demdpi.com

Comparative studies have evaluated the iodine delivery efficiency of carriers labeled with this compound against traditional agents like iohexol. uni-hamburg.de The results suggest that carrier-mediated delivery can be a more effective strategy for labeling cells with iodine. uni-hamburg.de This is a critical step toward developing advanced imaging techniques that require lower doses of contrast media while providing high-resolution cellular and tissue-level information. uni-hamburg.denih.gov

| Contrast Agent Type | Hypersensitivity Reaction (HSR) Rate (%) | Severity of HSRs (Mild/Moderate/Severe) |

| First-Line Agents (e.g., Iomeprol, Iohexol) | 0.59% - 0.72% | 86.2% / 10.9% / 2.9% (Overall) mdpi.com |

| Second-Line Agent (Iobitridol) | 3.8% | 86.2% / 10.9% / 2.9% (Overall) mdpi.com |

| Second-Line Agent (Iodixanol) | 4.4% | 86.2% / 10.9% / 2.9% (Overall) mdpi.com |

Analytical and Spectroscopic Investigations of 4 Iodobenzylamine Hydrochloride and Its Derivatives

Chromatographic Analysis Techniques

Chromatographic methods are fundamental in the analytical workflow of 4-Iodobenzylamine (B181653) hydrochloride, providing robust means for separation and quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed, often requiring specific strategies to handle the compound's chemical nature.

High-Performance Liquid Chromatography (HPLC) for Purity and Derivatization Studies

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of 4-Iodobenzylamine hydrochloride and related substances. The method is adept at separating the main compound from any potential impurities that may be present from the synthesis or degradation processes. Purity analysis by HPLC is a standard quality control measure, with acceptance criteria often set at high percentages, such as the ≥98.0% purity specified for the related compound 3-Iodobenzylamine hydrochloride. fishersci.ca The development of a robust HPLC method involves optimizing the mobile phase, stationary phase, and detector settings to achieve adequate resolution and sensitivity for all components in the sample matrix. lcms.cz

Furthermore, HPLC is crucial in the analysis of derivatization products of 4-Iodobenzylamine. While derivatization is more commonly associated with making compounds suitable for Gas Chromatography, HPLC is used to analyze the reaction mixtures, quantify the yield of the derivative, and separate it from unreacted starting materials and by-products. For instance, after derivatizing a primary amine, reversed-phase HPLC can be used to monitor the reaction's progress and purify the resulting product. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which uses an HPLC system for separation, has been successfully developed for the quantification of other hydrochloride salts in biological matrices. nih.gov

Interactive Table 1: Illustrative HPLC Parameters for Amine Analysis This table presents a typical set of starting parameters for the HPLC analysis of aromatic amines like this compound. Optimization would be required for specific applications.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water with buffer (e.g., Ammonium (B1175870) Formate) | Organic modifier and aqueous phase allow for gradient elution to separate compounds with different polarities. Buffer controls the pH and improves peak shape for the amine. nih.gov |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) | The aromatic ring of 4-Iodobenzylamine allows for strong UV absorbance. DAD provides spectral data for peak identification. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography

Gas Chromatography (GC) is another powerful tool for the analysis of 4-Iodobenzylamine, but its direct application is often hindered by the compound's polarity and low volatility, which can lead to poor peak shape and interactions with the GC column. researchgate.net To overcome these issues, derivatization is a common prerequisite. This process involves chemically modifying the primary amine group to create a less polar and more volatile derivative suitable for GC analysis. researchgate.netyoutube.com

Several derivatization strategies are applicable to primary amines:

Acylation: Reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), replaces the labile hydrogen on the nitrogen with an acyl group, improving volatility and chromatographic performance. researchgate.netojp.gov

Silylation: Agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active amine hydrogen with a trimethylsilyl (B98337) (TMS) group, which is a widely used method for analyzing alcohols, phenols, and amines. researchgate.netyoutube.comojp.gov

Alkylation: Reagents such as dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can be used to form dimethylaminomethylene derivatives, which have shown improved chromatographic behavior. ojp.gov

Benzylation: For related amino alcohols, benzylation has been shown to yield derivatives with higher molecular weights, leading to longer retention times and sharper chromatographic peaks, which is particularly useful for detection at low concentrations. osti.gov

Once derivatized, the compound can be effectively analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The choice of derivatizing agent depends on the specific analytical goal, such as improving peak symmetry, enhancing detector response, or creating a derivative with a characteristic mass spectrum. researchgate.net

Interactive Table 2: Common Derivatization Agents for GC Analysis of Primary Amines

| Derivatization Agent | Abbreviation | Derivative Formed | Key Advantages |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative | Widely used, efficient, produces stable derivatives. ojp.gov |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) derivative | Improves volatility and chromatographic behavior. ojp.gov |

| Dimethylformamide-dimethyl acetal | DMF-DMA | Dimethylaminomethylene derivative | A less common but effective agent for primary amines. ojp.gov |

| Pentafluorobenzyl Chloroformate | - | Carbamate derivative | Useful for overcoming peak tailing in tertiary amines after dealkylation. researchgate.net |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable technique for the structural elucidation and sensitive detection of this compound and its derivatives. Various MS methods offer unique capabilities, from detailed structural analysis to trace-level impurity detection.

Photodissociation-Mass Spectrometry for Fatty Acid Derivatization

A novel application involving a derivative of 4-Iodobenzylamine is found in the field of lipidomics. Fatty acids are derivatized to form 4-iodobenzyl esters (FAIBE) to facilitate their analysis by photodissociation-mass spectrometry (PD-MS). nih.gov In this method, the FAIBE derivatives are ionized by electrospray ionization (ESI), typically forming [M+Na]+ ions. These ions are then mass-selected and irradiated with a laser (e.g., at 266 nm). nih.gov

The photodissociation process specifically targets the carbon-iodine bond, leading to the loss of an iodine atom and the formation of an abundant radical cation, [M+Na-I]•+. nih.gov This radical-driven dissociation provides a wealth of structural information. Subsequent collision-induced dissociation (CID) of this radical cation results in extensive and predictable fragmentation along the fatty acid's carbon-carbon backbone. nih.gov This technique allows for the unambiguous determination of structural features such as the location of double bonds, branching points, and hydroxyl groups, which is often challenging with conventional MS methods. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for the analysis of polar and thermally labile molecules like this compound. nih.gov When a solution of the compound is introduced into the ESI source, it typically forms a protonated molecular ion, [M+H]+, where M represents the free base (4-Iodobenzylamine). nih.gov This process provides an accurate determination of the molecular weight of the parent compound. nih.govnih.gov

ESI-MS is highly sensitive and is often the front-end ionization source for more complex analyses, such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The combination of HPLC separation with ESI-MS detection (LC-ESI-MS) allows for the analysis of complex mixtures, providing both retention time and mass-to-charge ratio for each component. This is invaluable for confirming the identity of the main peak as 4-Iodobenzylamine and for the initial characterization of any co-eluting impurities. lcms.cz

Tandem Mass Spectrometry for Impurity Profiling

Tandem Mass Spectrometry (MS/MS or MSn) is a powerful technique for the structural elucidation of unknown compounds and for impurity profiling. researchgate.net In the context of this compound, MS/MS can be used to identify and characterize impurities that may be present in the material, even at trace levels. mdpi.com The process involves selecting the precursor ion of a suspected impurity (e.g., its [M+H]+ ion observed in the initial MS scan) and subjecting it to fragmentation through collision-induced dissociation (CID).

The resulting product ion spectrum is a fragmentation fingerprint that is characteristic of the precursor's structure. By analyzing these fragmentation patterns, it is possible to deduce the structure of the impurity without the need for its physical isolation and purification. researchgate.net This is particularly useful for identifying synthesis-related impurities (e.g., starting materials or by-products with related structures) or degradation products. For example, an impurity differing only by a functional group or a substituent on the aromatic ring would produce a predictable mass shift and a related, but distinct, fragmentation pattern compared to the main compound. This approach provides a rapid and efficient means of ensuring the chemical purity and safety of the drug substance. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of atoms within a molecule.

For this compound, the ¹H NMR spectrum provides key information. The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the iodine atom are influenced differently than those ortho to the aminomethyl group, leading to separate signals. The benzylic protons (-CH₂-) adjacent to the nitrogen atom typically show a singlet, while the amine protons (-NH₃⁺) may also appear as a broad singlet.

The ¹³C NMR spectrum offers complementary information. The carbon atom bonded to the iodine (C-I) is significantly shifted, a characteristic feature of halogenated aromatics. The other aromatic carbons also show distinct chemical shifts, which can be assigned based on their position relative to the substituents. The benzylic carbon (-CH₂-) signal is also readily identifiable. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively correlate proton and carbon signals, confirming the structural assignment.

Table 1: Representative NMR Data for 4-Iodobenzylamine Derivatives Note: NMR data can vary based on the solvent and specific derivative.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 7.50 - 7.80 | Aromatic protons (doublet) |

| ¹H | 6.70 - 7.30 | Aromatic protons (doublet) |

| ¹H | 3.80 - 4.20 | Benzylic protons (-CH₂-) |

| ¹H | 8.00 - 9.00 | Ammonium protons (-NH₃⁺, broad) |

| ¹³C | 138 - 142 | Aromatic carbon (C-CH₂NH₂) |

| ¹³C | 130 - 138 | Aromatic carbons (CH) |

| ¹³C | 90 - 95 | Aromatic carbon (C-I) |

| ¹³C | 40 - 45 | Benzylic carbon (-CH₂-) |

X-ray Crystallography for Ligand-Protein Complex Characterization

X-ray crystallography is an indispensable tool for visualizing the three-dimensional structure of molecules, including complex biological assemblies like protein-ligand complexes, at atomic resolution. nih.govnih.gov This technique has been pivotal in structure-based drug design, allowing scientists to see exactly how a ligand, such as a derivative of 4-iodobenzylamine, binds to its protein target. mdpi.com

The process involves crystallizing the protein in complex with the ligand and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built. mdpi.com For ligands containing a 4-iodobenzyl moiety, the iodine atom is particularly useful. Its high electron density makes it a strong scatterer of X-rays, which can simplify the process of solving the crystal structure.

In the context of protein-ligand interactions, X-ray crystallography can reveal:

The precise binding orientation (pose) of the ligand within the protein's active site.

Specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and amino acid residues of the protein.

Conformational changes in the protein that may occur upon ligand binding.

The Protein Data Bank (PDB), a global repository for 3D structural data of large biological molecules, contains entries where ligands incorporating the 4-iodobenzyl structure are bound to proteins. nih.gov For instance, the structure of human monoamine oxidase B in complex with an inhibitor containing a 4-iodobenzyl group (PDB entry 5Z1C) illustrates how this moiety can be accommodated within the enzyme's active site. nih.gov Such structural insights are critical for the rational design and optimization of more potent and selective inhibitors.

Table 2: Example of Crystallographic Data for a Protein-Ligand Complex This is a representative example and does not correspond to a specific this compound complex.

| Parameter | Value |

| PDB ID | 5Z1C |

| Resolution (Å) | 1.65 |

| R-value | 0.180 |

| R-free | 0.210 |

| Ligand | (4-iodophenyl)methanamine derivative |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis in Biological Samples

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. researchgate.net It can detect most elements of the periodic table at trace and ultra-trace concentrations. For iodine-containing compounds like this compound, ICP-MS is the method of choice for quantifying the total iodine content in various biological matrices, such as blood, urine, and tissues. capes.gov.brpublisso.detandfonline.com

The principle of ICP-MS involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the elements within the sample. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive detection. researchgate.net

In research involving this compound or its derivatives, ICP-MS can be used to:

Determine the total iodine concentration in biological samples to study the pharmacokinetics and biodistribution of the compound. researchgate.net

Quantify iodine in tissues after administration of an iodinated compound to understand its accumulation in specific organs. tandfonline.com

Serve as a powerful detector when coupled with separation techniques like liquid chromatography (LC) or ion chromatography (IC). publisso.detandfonline.com This hyphenated technique (e.g., LC-ICP-MS) allows for the speciation of iodine, meaning it can separate and quantify the parent compound from its various iodine-containing metabolites.

Sample preparation is a critical step and often involves digestion of the biological matrix, for example, using microwave-assisted digestion with reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) to bring the iodine into a solution suitable for analysis. tandfonline.comnih.gov The technique offers excellent linearity and low detection limits, often in the micrograms per kilogram (µg/kg) range. tandfonline.com

Table 3: Performance Characteristics of ICP-MS for Iodine Analysis

| Parameter | Typical Value | Reference |

| Detection Limit (Tissue) | 26.9 µg/kg | tandfonline.com |

| Detection Limit (Aqueous) | 0.11 µg/L | tandfonline.com |

| Recovery Range | 85% - 102% | nih.gov |

| Application | Total iodine and speciation analysis | tandfonline.com |

Computational Chemistry Approaches for 4 Iodobenzylamine Hydrochloride Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cmu.edu It is a widely used method for calculating the structural and electronic properties of molecules.

For 4-iodobenzylamine (B181653) hydrochloride, DFT calculations can be employed to determine its most stable three-dimensional conformation (structural optimization). These calculations provide key information such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT can elucidate various electronic properties. nih.gov

Key Electronic Properties Determined by DFT:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter. A smaller HOMO-LUMO gap suggests higher chemical reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, which is vital for understanding its chemical behavior and intermolecular interactions. cmu.edu

Electrostatic Potential: This mapping helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks.

Table 1: Calculated Properties of 4-Iodobenzylamine Hydrochloride

| Property | Value |

| Molecular Formula | C7H9ClIN |

| Molecular Weight ( g/mol ) | 269.51 fishersci.casigmaaldrich.com |

| Monoisotopic Mass (Da) | 268.946825 chemspider.com |

This table contains data for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 4-iodobenzylamine, and a biological target, typically a protein. mdpi.comtanaffosjournal.ir These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. tanaffosjournal.ir

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. grafiati.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. mdpi.com For 4-iodobenzylamine, docking studies can identify its potential biological targets and elucidate the key interactions, such as hydrogen bonds and halogen bonds, that stabilize the ligand-receptor complex. grafiati.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the flexibility of both the ligand and the receptor. mdpi.com MD simulations can be used to assess the stability of the docked pose, identify conformational changes upon ligand binding, and calculate binding free energies. nih.govsamipubco.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpbs.netyoutube.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. youtube.com

In the context of this compound and its derivatives, QSAR studies can be used to:

Predict Biological Activity: Once a reliable QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. nih.gov

Identify Key Structural Features: QSAR models can highlight the molecular descriptors that have the most significant impact on activity. walisongo.ac.id For instance, it might reveal that properties like hydrophobicity, electronic parameters, or steric factors are crucial for the desired biological effect.

Guide Lead Optimization: By understanding which structural features are important, medicinal chemists can rationally design new derivatives with improved potency and selectivity. youtube.com

A typical QSAR study involves calculating a wide range of molecular descriptors for a set of compounds with known activities. nih.gov These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. walisongo.ac.id Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net

Analysis of Halogen Bonding Interactions in Biological Systems

A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as an oxygen, nitrogen, or sulfur atom. nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. rsc.orgijres.org Therefore, the iodine atom in this compound is a potent halogen bond donor.

In biological systems, halogen bonds play a significant role in molecular recognition and ligand-protein binding. rsc.orgnih.gov The analysis of these interactions is crucial for understanding the binding mode of halogenated compounds like 4-iodobenzylamine.

Computational methods, particularly when combined with crystallographic data, are invaluable for characterizing halogen bonds. rsc.org These methods can:

Identify Potential Halogen Bonds: By analyzing the geometry of a ligand-protein complex, it is possible to identify potential halogen bonds based on the distance and angle between the iodine atom and a potential nucleophilic acceptor. nih.gov

Elucidate the Nature of the Interaction: These calculations can also provide insights into the electronic nature of the halogen bond, confirming its electrophilic character. mdpi.com

The ability of the iodine atom in 4-iodobenzylamine to form strong and directional halogen bonds can be a key determinant of its biological activity and can be exploited in the rational design of potent and selective inhibitors. researchgate.net

Homology Modeling and Structural Network Analysis in Drug Discovery

Homology Modeling: When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to build a theoretical model. nih.gov This technique relies on the principle that proteins with similar sequences adopt similar structures. The process involves identifying a protein with a known structure (the template) that has a significant sequence similarity to the target protein. nih.gov The sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is built based on the template's structure. The quality of the resulting model is then assessed using various validation tools. nih.gov For a target of 4-iodobenzylamine, a homology model could serve as the basis for subsequent molecular docking and dynamics simulations. nih.gov

Structural Network Analysis: This approach views the protein structure as a network of interacting amino acid residues. By analyzing the connectivity and communication pathways within this network, it is possible to identify key residues that are critical for protein function and stability. When a ligand like 4-iodobenzylamine binds to a protein, it can alter this interaction network. Structural network analysis can be used to understand how ligand binding affects the protein's dynamics and allosteric communication, providing insights into its mechanism of action that go beyond a simple static picture of the binding site.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of benzylamines, including 4-iodobenzylamine (B181653), is undergoing a significant transformation, moving beyond traditional methods toward more efficient, sustainable, and innovative catalytic strategies.

Future research is intensely focused on biocatalytic routes , which leverage enzymes to perform chemical transformations with high selectivity and under mild conditions. researchgate.net Engineered enzymes, such as transaminases and threonine aldolases, are being developed to produce substituted benzylamines. researchgate.netacs.org For instance, a putrescine transaminase from Pseudomonas putida has shown broad substrate tolerance and excellent conversion rates for various benzylamine (B48309) derivatives. researchgate.net Similarly, engineered threonine aldolases can now utilize benzylamines as substrates to create chiral 1,2-amino alcohols, which are valuable pharmaceutical intermediates. acs.org The goal is to develop whole-cell biocatalytic systems that can produce 4-iodobenzylamine hydrochloride from renewable feedstocks, minimizing environmental impact. researchgate.net

Another promising frontier is the advancement of chemo-catalysis . Recent studies have highlighted the hydroboration of amides using lanthanide catalysts as a modern and efficient method for amine synthesis. chemicalbook.com Furthermore, the direct N-alkylation of benzyl (B1604629) alcohols with ammonia (B1221849) sources using commercially available heterogeneous nickel catalysts presents a robust and scalable alternative to traditional routes. wikipedia.org These methods offer high yields and good functional group tolerance, paving the way for more streamlined industrial production.

| Synthesis Approach | Key Features | Potential Advantages | Research Focus |

| Biocatalysis | Use of engineered enzymes (e.g., transaminases, aldolases) in whole-cell systems. researchgate.netacs.org | High stereoselectivity, mild reaction conditions, environmentally friendly ("green chemistry"), potential use of renewable feedstocks. | Discovering new enzymes with broader substrate scope, optimizing reaction conditions for industrial scale-up. researchgate.net |

| Advanced Chemo-catalysis | Lanthanide-catalyzed hydroboration of amides; Nickel-catalyzed N-alkylation of benzyl alcohols. chemicalbook.comwikipedia.org | High efficiency and yields, broad substrate applicability, use of commercially available and robust catalysts. | Developing more active and selective catalysts, expanding the scope to more complex starting materials. |

| Traditional Synthesis | Reduction of benzonitriles or reductive amination of benzaldehydes. wikipedia.org | Well-established and understood procedures. | Often requires harsh reagents, may produce significant waste, lower atom economy compared to newer methods. |

Design of Next-Generation Derivatization Reagents

The dual functionality of this compound makes it an ideal candidate for development into sophisticated derivatization reagents. The primary amine can be readily modified, while the iodo-substituent on the phenyl ring acts as a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. fishersci.co.uk

Future work aims to harness this dual reactivity to create novel, multi-purpose reagents for biological and analytical applications. For example, by first protecting the amine and then performing a Sonogashira or Suzuki coupling at the iodo-position, a fluorescent tag or a biotin (B1667282) moiety could be introduced. Subsequent deprotection of the amine would yield a reagent capable of labeling biomolecules at specific sites. mdpi.com Such reagents are invaluable for:

Fluorescence Probing: Attaching a fluorophore to the 4-position would create a probe for high-sensitivity detection of biomolecules in complex samples using techniques like HPLC. mdpi.com

Mass Spectrometry Analysis: A derivatizing agent built from this scaffold can improve ionization efficiency and provide a recognizable isotopic pattern (from the iodine or an introduced bromine atom), aiding in the identification of metabolites like organic acids in LC-MS/MS analysis. nih.gov

Bioconjugation: The amine group can be used to link the molecule to proteins, peptides, or nucleic acids, while the aryl iodide allows for further modification, creating complex bioconjugates for targeted drug delivery or diagnostic purposes.